Product packaging for 4-Methylphenyl beta-D-galactopyranoside(Cat. No.:CAS No. 3150-22-9)

4-Methylphenyl beta-D-galactopyranoside

Cat. No.: B1624168
CAS No.: 3150-22-9
M. Wt: 270.28 g/mol
InChI Key: MVLBSNPILSLTFZ-KSSYENDESA-N
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Description

Significance of Glycosides as Biochemical Probes and Substrates

Glycosides are a broad class of molecules where a sugar molecule is bound to another functional group via a glycosidic bond. In glycoscience, these compounds are of immense importance, serving as fundamental tools for exploring complex biological processes. researchgate.net Their structure allows them to act as specific substrates for glycoside hydrolases (glycosidases), enzymes that play critical roles in everything from metabolism to cell-cell communication. researchgate.netresearchgate.net By designing synthetic glycosides with specific reporter groups, researchers can create biochemical probes. researchgate.net These probes are invaluable for detecting, quantifying, and studying the activity of enzymes. researchgate.net When an enzyme cleaves the glycosidic bond of a synthetic substrate, the released non-sugar component (aglycone) can be designed to produce a detectable signal, such as color or fluorescence, providing a means to monitor enzymatic reactions. scbt.comnih.gov This principle is the foundation for numerous biochemical assays essential for diagnostics, drug discovery, and fundamental research. nih.govacs.org

Overview of Beta-D-Galactopyranosides in Biological Systems

Beta-D-galactopyranosides are a specific type of glycoside containing the sugar galactose linked through a β-glycosidic bond. This structure is biologically significant, most notably as the core component of lactose, the primary sugar in milk. The enzyme responsible for hydrolyzing this bond is β-galactosidase. nih.gov In molecular biology, the gene for E. coli β-galactosidase, lacZ, is a widely used reporter gene. nih.govhelierscientific.com The presence and activity of the expressed enzyme are often detected using synthetic aryl β-D-galactopyranoside substrates. nih.gov The enzyme exhibits high specificity for the D-galactose portion of the substrate but is more permissive for the aglycone portion. nih.gov This promiscuity allows for the design of a wide variety of chromogenic and fluorogenic substrates, where the galactose moiety directs the substrate to the enzyme's active site, and the attached aryl group acts as the reporter. nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O6 B1624168 4-Methylphenyl beta-D-galactopyranoside CAS No. 3150-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBSNPILSLTFZ-KSSYENDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427744
Record name 4-Methylphenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-22-9
Record name 4-Methylphenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 4 Methylphenyl Beta D Galactopyranoside

4-Methylphenyl beta-D-galactopyranoside, also known as p-cresyl-β-D-galactopyranoside, is a synthetic aryl glycoside. Its key physical and chemical properties are summarized below.

PropertyDataReference
IUPAC Name (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-methylphenoxy)tetrahydro-2H-pyran-3,4,5-triol
CAS Number 3150-22-9 scbt.com
Molecular Formula C₁₃H₁₈O₆ scbt.com
Molecular Weight 270.28 g/mol scbt.com
Physical State Solid, powder
Melting Point 158-161 °C
Predicted Boiling Point 493.7 ± 45.0 °C
Predicted Density 1.401 ± 0.06 g/cm³

Table 1: Physicochemical properties of this compound.

Enzymatic Hydrolysis and Mechanistic Interrogations of 4 Methylphenyl Beta D Galactopyranoside

Kinetic Analysis of Enzymatic Hydrolysis

Kinetic studies provide quantitative insight into the efficiency and mechanism of enzyme action. For 4-methylphenyl beta-D-galactopyranoside, this involves determining key parameters that define its processing by β-galactosidase.

The Michaelis-Menten model is a cornerstone of enzyme kinetics. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), often indicating the affinity of the enzyme for the substrate. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit time.

In a comparative study of various aryl β-D-galactopyranosides with E. coli β-galactosidase, the kinetic parameters for this compound were determined alongside others. These results highlight how its kinetic profile compares to substrates with different electronic and steric properties.

Table 1: Steady-State Kinetic Parameters for the Hydrolysis of Selected Aryl β-D-Galactopyranosides by E. coli β-Galactosidase nih.gov
Aryl SubstituentK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)pKa of Phenol
4-Methylphenyl (p-cresyl)0.277025910.26
Phenyl0.35852439.95
4-Nitrophenyl (p-nitrophenyl)0.0961000104177.14
2-Nitrophenyl (o-nitrophenyl)0.4195023177.23

Data sourced from Sinnott & Souchard (1973). The values demonstrate the complex relationship between aglycone acidity and kinetic efficiency.

In some enzymatic reactions, high concentrations of the substrate can lead to a decrease in the reaction rate, a phenomenon known as substrate inhibition. This can occur when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, impeding the formation of the product.

For β-galactosidase, substrate inhibition has been observed, notably with substrates like p-nitrophenyl-β-D-galactopyranoside (pNPG) when catalyzed by the enzyme from the thermoacidophilic archaeon Caldariella acidophila nih.gov. This behavior is temperature-dependent and has been explained by a model where an additional substrate molecule binds to the glycosyl-enzyme intermediate nih.gov. While this mechanism is established for certain aryl galactosides, specific studies detailing substrate inhibition by this compound are not prominent in the reviewed literature.

Competitive inhibition is a form of enzyme inhibition where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Galactose, a product of the hydrolysis of β-D-galactosides, is a known competitive inhibitor of β-galactosidase pogo-app.co.ukresearchgate.net.

Typical studies of competitive inhibition for this enzyme use a readily available chromogenic substrate like ONPG. The inhibitor, such as galactose, competes with ONPG for the active site pogo-app.co.ukresearchgate.net. While specific kinetic studies using this compound as the substrate in the presence of competitive inhibitors like galactose are not widely reported, the fundamental mechanism would be the same. The inhibitor would increase the apparent K_m for the hydrolysis of this compound without affecting the V_max.

pH-Rate Profiles and Solvent Isotope Effects

The enzymatic hydrolysis of aryl β-D-galactosides, including this compound, by enzymes like β-galactosidase is highly dependent on pH. The relationship between the rate of reaction and pH, known as the pH-rate profile, typically exhibits a bell-shaped curve. researchgate.netresearchgate.net This profile indicates that the catalytic activity is optimal within a specific pH range, generally between pH 6.0 and 8.0 for many β-galactosidases, and decreases as the environment becomes more acidic or alkaline. researchgate.netaatbio.comnih.gov

The shape of the curve is dictated by the ionization states of key amino acid residues in the enzyme's active site. For catalysis to occur, one critical residue must be in its deprotonated (basic) form to act as a nucleophile or general base, while another must be in its protonated (acidic) form to serve as a proton donor (general acid). nih.gov For E. coli β-galactosidase, these roles are performed by two glutamate (B1630785) residues, Glu-537 (nucleophile) and Glu-461 (acid/base catalyst). ebi.ac.uk The activity is maximal when Glu-537 is deprotonated and Glu-461 is protonated. At low pH, the nucleophile becomes protonated and inactive, while at high pH, the general acid loses its proton and can no longer donate it, leading to a sharp drop in catalytic rate on either side of the optimum pH.

Table 1: Key Residues and their pH-Dependent Roles in β-Galactosidase Activity

ResidueCatalytic RoleOptimal Ionization StateEffect of Low pHEffect of High pH
Glu-537 NucleophileDeprotonated (COO⁻)Becomes protonated (COOH); inactiveRemains deprotonated; active
Glu-461 Acid/Base CatalystProtonated (COOH)Remains protonated; activeBecomes deprotonated (COO⁻); inactive

Solvent isotope effects (SIEs) are a powerful tool for investigating reaction mechanisms, particularly the involvement of proton transfers in rate-limiting steps. acs.org This is achieved by comparing the reaction rate in normal water (H₂O) to that in heavy water (D₂O). A normal kinetic isotope effect (kH/kD > 1) suggests that a proton transfer is part of the rate-determining step. Conversely, an inverse isotope effect (kH/kD < 1) can indicate various phenomena, such as a pre-equilibrium step involving protonation before the rate-limiting step. For the hydrolysis of similar substrates like 4-nitrophenyl β-D-glucoside, an inverse isotope effect has been observed in the acidic region, suggesting the formation of the substrate's conjugate acid is required for the reaction to proceed. acs.org While specific SIE data for this compound is not extensively documented, such studies would be crucial to confirm which step—glycosidic bond cleavage or the hydrolysis of the enzyme intermediate—is rate-limiting.

Elucidation of Enzymatic Reaction Mechanisms

Koshland Double-Displacement Mechanism in Glycoside Hydrolases

Step 1: Glycosylation The reaction begins with the substrate binding to the active site. The enzyme's catalytic nucleophile, the carboxylate side chain of Glu-537, attacks the anomeric carbon (C1) of the galactose moiety. ebi.ac.uknih.gov This attack is facilitated by the general acid catalyst, Glu-461, which protonates the glycosidic oxygen atom, making the 4-methylphenoxide a better leaving group. nih.gov This concerted action leads to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate. The first product, 4-methylphenol, is released from the active site.

Step 2: Deglycosylation In the second step, a water molecule enters the active site and acts as the incoming nucleophile. The same Glu-461 residue that previously acted as an acid now functions as a general base, activating the water molecule by abstracting a proton. ebi.ac.uk The resulting hydroxide (B78521) ion attacks the anomeric carbon of the glycosyl-enzyme intermediate. This attack cleaves the covalent bond between the galactose and the Glu-537 nucleophile, releasing the final galactose product with its original β-anomeric configuration. The enzyme's active site is thus regenerated and ready to bind another substrate molecule.

Table 2: The Koshland Double-Displacement Mechanism for this compound

StepDescriptionKey Events
1. Glycosylation Formation of the covalent intermediate- Glu-537 (nucleophile) attacks the anomeric carbon.- Glu-461 (acid) protonates the glycosidic oxygen.- The glycosidic bond is cleaved.- 4-methylphenol is released.
2. Deglycosylation Hydrolysis of the intermediate- A water molecule enters the active site.- Glu-461 (base) activates the water molecule.- The activated water attacks the anomeric carbon.- The covalent bond to Glu-537 is cleaved.- β-D-galactose is released.

Identification and Role of Catalytic Residues

Extensive research, including site-directed mutagenesis and affinity labeling, has unequivocally identified the key catalytic residues in E. coli β-galactosidase. acs.orgnih.gov The hydrolysis of this compound is dependent on the precise positioning and function of two crucial glutamate residues within the active site. ebi.ac.uk

Catalytic Nucleophile: Glutamate-537 (Glu-537) : The side chain of Glu-537 acts as the nucleophile. nih.govresearchgate.net In the first step of the reaction, its deprotonated carboxylate group performs a nucleophilic attack on the anomeric carbon of the galactosyl moiety of the substrate. ebi.ac.uk This forms a transient covalent bond, creating the galactosyl-enzyme intermediate. acs.org Mutations replacing Glu-537 with non-nucleophilic residues result in a virtually inactive enzyme, confirming its essential role in catalysis. nih.gov

Acid/Base Catalyst: Glutamate-461 (Glu-461) : This residue exhibits dual functionality. In the glycosylation step, the protonated carboxylic acid of Glu-461 acts as a general acid, donating a proton to the glycosidic oxygen of this compound. nih.gov This protonation facilitates the departure of the 4-methylphenoxide leaving group. Subsequently, in the deglycosylation step, the now deprotonated carboxylate of Glu-461 acts as a general base. It activates a water molecule by abstracting a proton, enhancing its nucleophilicity for the attack on the galactosyl-enzyme intermediate. ebi.ac.uk

Formation and Stability of Glycosyl-Enzyme Intermediates

A hallmark of the Koshland double-displacement mechanism is the formation of a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net In the hydrolysis of this compound, this intermediate consists of a β-D-galactosyl moiety covalently linked via an ester bond to the carboxylate side chain of the enzyme's nucleophile, Glu-537. acs.org

Conformational Effects on Glycoside Reactivity and Enzyme-Substrate Interactions

For enzymatic catalysis to occur, the substrate must not only bind to the active site but also adopt a precise three-dimensional conformation that is conducive to reaction. The stable, low-energy conformation of a galactopyranose ring in solution is the chair conformation (⁴C₁). However, structural studies of glycosidases have revealed that upon binding to the active site, the glycone portion of the substrate is often distorted into a higher-energy conformation, such as a skew-boat or half-chair. nih.govresearchgate.net

This distortion is not accidental; it is a key feature of the catalytic mechanism. By forcing the galactosyl ring of this compound into a strained conformation, the enzyme helps to align the orbitals of the anomeric carbon and the glycosidic oxygen for optimal attack by the nucleophile (Glu-537) and protonation by the acid catalyst (Glu-461). nih.gov This conformational strain positions the substrate in a geometry that resembles the planar, oxocarbenium-ion-like transition state, thereby lowering the activation energy of the reaction. nih.gov

The enzyme exhibits high specificity for the D-galactose portion of the substrate, with hydroxyl groups at the C2, C3, and C4 positions being particularly important for recognition and binding. nih.gov In contrast, β-galactosidase is often more promiscuous regarding the aglycone (the non-sugar part). nih.govnih.gov This allows it to hydrolyze a wide variety of β-D-galactopyranosides, including those with different phenyl substituents like this compound.

Structural Elucidation and Conformational Analysis of 4 Methylphenyl Beta D Galactopyranoside and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable tools for probing the molecular structure and dynamics of glycosides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy offer a window into the chemical environment of individual atoms and the spatial relationships between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOE)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed to determine the primary structure of galactopyranosides. The chemical shifts (δ) of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic of the glycosidic linkage's configuration. For beta-galactosides, the anomeric proton typically appears as a doublet with a large coupling constant (J-coupling) due to its axial-axial relationship with H-2.

In derivatives of methyl β-D-galactopyranoside, the attachment of different acyl groups can lead to noticeable shifts in the NMR spectra, providing evidence for the site of substitution. For instance, in the case of methyl 2,6-di-O-valeroyl-α-D-galactopyranoside, a derivative of the alpha anomer, the downfield shift of H-2 and H-6 signals compared to the parent compound confirms the positions of the valeroyl groups. mdpi.com

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the through-space proximity of protons, which in turn helps to define the molecule's conformation. Studies on related galabiose derivatives have utilized NOE data to establish their conformations in aqueous solutions. nih.gov

Table 1: Representative NMR Data for Galactopyranoside Derivatives

CompoundNucleusChemical Shift (δ, ppm)Key ObservationsReference
Methyl 6-O-valeroyl-α-D-galactopyranoside¹³C173.9 (CO), 33.9 (CH₂), 27.0 (CH₂), 22.2 (CH₂), 13.6 (CH₃)Signals confirm the presence of the valeroyl group. mdpi.com
Methyl 2,6-di-O-valeroyl-α-D-galactopyranoside¹H5.03 (H-2), 4.45 (H-6), 4.24 (H-6')Significant downfield shift of H-2 and H-6 protons indicates acylation at these positions. mdpi.com

This table is interactive. Click on the headers to sort.

Conformational Studies via NMR

Computational methods, in conjunction with NMR data, have been used to investigate the conformations of galabiose and its derivatives. nih.gov These studies revealed that while the conformations in aqueous solution are similar, they can adopt different conformations in other solvents, such as methyl sulfoxide, where intramolecular hydrogen bonds can play a significant role. nih.gov For instance, in crystalline galabiose, an intramolecular hydrogen bond between O-5' and O-3 has been observed, while in methyl β-D-galabioside in solution, a hydrogen bond between O-2' and O-6 is present. nih.gov

X-ray Crystallography

X-ray crystallography provides precise, atomic-level detail of molecular structure in the solid state. This technique is invaluable for unambiguously determining the stereochemistry, bond lengths, bond angles, and torsion angles of glycosides.

Crystal Structures of 4-Methylphenyl beta-D-Galactopyranoside Derivatives

The crystal structures of several derivatives of galactopyranosides have been determined, offering a static picture of their preferred conformations in the solid state. For example, the crystal structure of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside reveals specific details about its glycosidic linkage conformation. nih.govresearchgate.net

Analysis of Intramolecular Interactions and Conformations in the Solid State

In the solid state, the conformation of a glycoside is influenced by a network of intramolecular and intermolecular interactions, primarily hydrogen bonds. These interactions can stabilize specific conformations that may differ from those observed in solution.

In the crystal structure of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside, an inter-residue hydrogen bond is observed between O3 of the xylose unit and O5' of the galactose unit. nih.gov The exocyclic hydroxymethyl group of the galactose residue adopts a gauche-trans conformation. nih.gov Comparison with the structurally related methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] shows similar inter-residue hydrogen bonding. nih.govresearchgate.net

Crystallographic Insights into Glycosyl Donor Conformations

The conformation of glycosyl donors is a critical factor in determining the stereochemical outcome of glycosylation reactions. X-ray crystallography of stable glycosyl donor analogues can provide valuable insights into their ground-state conformations.

Table 2: Glycosidic Torsion Angles in β-(1→4)-Linked Disaccharides

Compoundφ' (°)ψ' (°)Reference
Methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside156.4 (5)94.0 (11) nih.govresearchgate.net
Methyl β-lactoside153.8 (2)78.4 (2) nih.govresearchgate.net
Methyl β-D-galactopyranosyl-(1→4)-α-D-mannopyranoside-68.2 (3)-123.9 (2) nih.gov
Methyl α-lactoside-93.6-144.8 nih.gov

This table is interactive. Click on the headers to sort.

Conformational Landscape and Dynamics

The three-dimensional structure and flexibility of this compound and its derivatives are critical determinants of their chemical and biological properties. The conformational landscape is primarily defined by the puckering of the galactopyranose ring and the rotational freedom around the glycosidic bond and the C5-C6 exocyclic bond.

The conformation of the galactopyranose ring, typically a chair form (⁴C₁), and the orientation of its side chains are significantly influenced by the nature and position of various substituents. These modifications can alter the electronic and steric environment of the molecule, thereby affecting its preferred three-dimensional structure.

The aryl aglycone, in this case, the 4-methylphenyl group, plays a role in the conformational equilibrium. Studies on related aryl S-β-glucosides have demonstrated that the electronic properties of the substituent on the aryl ring can modulate the rotational equilibrium of the hydroxymethyl group (C5-C6 bond). As the electron-withdrawing character of the aryl substituent increases, the population of the gauche-trans (gt) rotamer tends to rise at the expense of the gauche-gauche (gg) rotamer. nih.gov This suggests that for this compound, the electron-donating nature of the methyl group would influence the conformational preference of the C6-hydroxymethyl group.

Furthermore, the orientation of the aglycone itself is a key conformational feature. In the crystal structure of the related 4-nitrophenyl 6-O-ethyl-β-D-galactopyranoside, the 4-nitrophenyl substituent is positioned equatorially, and there is a distinct angle between the mean plane of the aryl ring and the sugar ring. nih.gov This spatial arrangement is influenced by a combination of steric effects and intramolecular interactions.

The conformation of the exocyclic hydroxymethyl group is described by the ω torsion angle (O5-C5-C6-O6) and typically exists in one of three staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The relative populations of these rotamers are sensitive to substitution patterns on the pyranose ring. For instance, in a series of p-methylphenyl 7-deoxy-heptopyranosides, which have an extended side chain, the configuration at C4 and C6 dictates the dominant side chain conformation. The l-glycero-d-galacto isomer was found to predominantly adopt a gt conformation. nih.gov While not a direct analogue, this highlights the sensitivity of the side chain orientation to the stereochemistry of the sugar.

The table below summarizes the observed influence of different substituents on the side chain conformation of galactopyranoside and related glucopyranoside derivatives, providing insight into the expected behavior of this compound.

Compound/Derivative ClassSubstituentObserved Influence on Side Chain (C5-C6) Conformation
Aryl S-β-glucosidesElectron-withdrawing group on aryl ringIncreases population of the gt rotamer nih.gov
p-Methylphenyl 7-deoxy-α-d-galacto-heptopyranosideExtended side chain (d-glycero config.)Predominantly gt conformation nih.gov
Manno-configured iminosugarsMethyl group at C6Can restrict the side chain to a predominant gauche-gauche (gg) conformation nih.gov

The hydroxyl groups of the galactose moiety in this compound are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of extensive intermolecular hydrogen bonding networks. These networks are fundamental to the structure of the compound in the solid state and can drive the formation of molecular aggregates in various environments.

In the crystalline state, aryl glycosides often exhibit complex hydrogen-bonding schemes. For instance, the crystal structure of N-p-tolyl-beta-D-galactopyranosylamine, a close analogue of the title compound, reveals that despite significant variations in the electronic and steric nature of substituents on the aryl ring across a series of related molecules, the crystal packing arrangements are often maintained. nih.gov This resilience is attributed to the robustness of the hydrogen bond network connecting the carbohydrate portions of the molecules. nih.gov This suggests that the hydrogen bonding between the galactose units is a primary determinant of the supramolecular structure.

In the crystal structure of 4-nitrophenyl 6-O-ethyl-β-D-galactopyranoside monohydrate, the galactoside molecules are interconnected through a series of O—H⋯O hydrogen bonds involving all hydroxyl groups, creating a two-dimensional sheet-like substructure. nih.gov These sheets are further organized into a three-dimensional structure through weaker C—H⋯O interactions. nih.gov The presence of a water molecule in the crystal lattice further extends the hydrogen-bonding network. nih.gov

The aggregation of glycosides is not limited to the solid state. In solution, the propensity to form hydrogen-bonded aggregates can influence properties such as solubility and interactions with biological receptors. While direct studies on the aggregation of this compound in solution are not extensively documented, the principles of hydrogen bond-driven self-assembly are well-established for other carbohydrate-containing molecules. nih.gov The formation of these non-covalent assemblies can range from simple dimers to more complex, ordered structures.

The table below details typical hydrogen bond interactions observed in the crystal structures of related aryl and methyl galactosides, which are indicative of the types of interactions that would govern the aggregation of this compound.

CompoundHydrogen Bond DonorHydrogen Bond AcceptorInteraction TypeSignificance
N-Aryl-beta-D-galactopyranosylaminesSugar Hydroxyls (OH)Sugar Hydroxyls (OH) and Ring Oxygen (O5)IntermolecularStabilizes crystal packing across derivatives with varied aryl groups nih.gov
4-Nitrophenyl 6-O-ethyl-β-D-galactopyranoside monohydrateSugar Hydroxyls (OH), Water (H₂O)Sugar Hydroxyls (OH), Water (H₂O), Nitro Group (NO₂)IntermolecularForms 2D sheets, leading to a 3D supramolecular structure nih.gov
Methyl α-lactosideO3-H (glucose unit)O5 (galactose unit)IntermolecularKey interaction in determining the linkage geometry rsc.org
Human β-Galactosidase Complex with GalactoseSugar Hydroxyls (OH)Enzyme Amino Acid ResiduesIntermolecular (Ligand-Protein)Crucial for specific recognition and binding in the active site nih.gov

Computational Chemistry and Molecular Modeling of 4 Methylphenyl Beta D Galactopyranoside Interactions

Quantum Mechanical (QM) Studies

Quantum mechanical methods are employed to calculate the electronic structure and energy of molecules, offering deep insights into their intrinsic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is a common approach to optimize molecular geometries and predict thermochemical properties.

In studies on MGP and its acylated esters, DFT calculations, often using the B3LYP functional with a basis set like 3-21G or higher, are performed to determine optimized structures and thermodynamic parameters. nih.govsiftdesk.orgresearchgate.net These calculations yield important data on electronic energies, enthalpies, and Gibbs free energies, which are crucial for assessing the thermodynamic stability of different conformations of the molecule. siftdesk.org For instance, highly negative values for enthalpy and Gibbs free energy suggest greater thermal stability. siftdesk.org The dipole moment, another key parameter derived from DFT, influences non-bonded interactions and can predict the molecule's ability to form hydrogen bonds, which is critical for biological interactions. siftdesk.org

Table 1: Example of Thermochemical Properties Calculated via DFT for an Analogous Compound (Methyl β-D-galactopyranoside) (Note: This data is illustrative, based on findings for analogous compounds.)

ParameterValue (Example)Significance
Electronic Energy (Hartree)-3655.3906Total energy of the molecule's electrons.
Enthalpy (Hartree)-3655.3896Total heat content of the system.
Gibbs Free Energy (Hartree)-3655.5316Predicts the spontaneity of reactions. siftdesk.org
Dipole Moment (Debye)15.7081Measures the polarity and influences intermolecular forces. siftdesk.org

These computational analyses on analogues demonstrate that modifications to the galactopyranoside structure, such as the addition of different functional groups, significantly alter their stability and electronic properties. siftdesk.orgresearchgate.net

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. siftdesk.org A larger energy gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the ground state to an excited state. siftdesk.orgresearchgate.net

The analysis of HOMO-LUMO orbitals for MGP esters reveals how electrons are distributed. siftdesk.org Typically, the LUMO is localized on the substituent groups, while the HOMO may be found on the pyranose ring, indicating the likely sites for electron acceptance and donation, respectively. siftdesk.org

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from QM calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, often colored red) and electron-poor (electrophilic, often colored blue). siftdesk.orgresearchgate.net This map is invaluable for predicting how the molecule will interact with biological targets like proteins and enzymes. For example, the red areas indicate regions susceptible to electrophilic attack, while blue areas are favorable for nucleophilic attack. siftdesk.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex.

Docking simulations are widely used to screen potential drug candidates by predicting their binding affinity for a specific biological target. In studies involving MGP esters, researchers have used tools like AutoDock Vina to investigate interactions with enzymes such as the SARS-CoV-2 main protease (Mpro) and human poly [ADP-ribose] polymerase-1 (PARP1). nih.govsiftdesk.orgmdpi.com

The simulation calculates a "binding energy" or "docking score," typically in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. These studies have shown that modified galactopyranosides can exhibit strong binding affinities to the active sites of these enzymes, suggesting their potential as inhibitors. nih.gov For instance, certain MGP esters demonstrated higher binding energy with the antifungal target sterol 14α-demethylase than the standard drug fluconazole. mdpi.com

Table 2: Example of Predicted Binding Affinities for Analogous MGP Esters with SARS-CoV-2 Main Protease (6Y84) (Note: This data is illustrative and based on findings for analogous compounds.)

Compound (Analogue)Binding Affinity (kcal/mol)
MGP Ester 3-8.1
MGP Ester 10-8.5
Parent MGP-6.5

These results help prioritize which compounds are most likely to be effective and warrant further experimental investigation.

Beyond just predicting binding energy, docking simulations provide a detailed 3D model of the ligand-receptor complex, revealing the specific interactions that stabilize the binding. This includes identifying key amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govnih.gov

For example, docking studies of MGP esters with the SARS-CoV-2 main protease identified strong interactions with critical residues in the active site, such as Cys145 and His41, which are known to be essential for the enzyme's catalytic function. nih.gov Other interacting residues noted include MET165, GLY143, THR26, and ASN142. nih.gov Understanding these specific interactions is crucial for structure-based drug design, as it allows chemists to modify the ligand to enhance its binding affinity and selectivity for the target. nih.govresearchgate.netrsc.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. This technique simulates the movements and conformational changes of atoms and molecules, providing a more realistic view of the interaction in a physiological environment. mdpi.com

MD simulations are often used to validate the results of molecular docking. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of the predicted binding mode. mdpi.comnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable upon ligand binding. mdpi.com

Hydrogen Bond Analysis: This analysis monitors the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the key interactions predicted by docking. mdpi.commdpi.com

In studies of MGP analogues, 150-ns MD simulations have been used to confirm the stability of the docked complexes with the SARS-CoV-2 protease, validating the docking predictions and providing further confidence in the compounds' potential as inhibitors. mdpi.comnih.gov

Investigation of Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone for investigating the stability of the enzyme-ligand complex and the dynamic changes that occur upon binding. While specific MD studies exclusively on the 4-Methylphenyl beta-D-galactopyranoside-β-galactosidase complex are not extensively documented in dedicated publications, the principles can be inferred from simulations with analogous substrates and the enzyme itself.

MD simulations of β-galactosidase reveal that the enzyme is a dynamic entity, and its conformational flexibility is crucial for its function. researchgate.net Upon binding a ligand like this compound, the stability of the complex is assessed by monitoring key parameters over the simulation time, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the radius of gyration (RoG) of the protein, and the number of intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.net

The dynamics of the complex are also critical. For instance, in E. coli β-galactosidase, the movement of specific loops near the active site is essential for substrate binding and product release. acs.org MD simulations can track the flexibility of these loops in the presence of this compound, revealing how the p-methylphenyl (p-cresyl) aglycon might influence these conformational changes compared to the natural substrate, lactose.

Table 1: Key Parameters in Molecular Dynamics Simulations for Complex Stability Analysis

ParameterDescriptionImplication for Stability
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure over time.A low, stable RMSD value for the protein and ligand indicates a stable complex and binding pose.
Radius of Gyration (RoG) Represents the root mean square distance of the atoms from their common center of mass.A stable RoG value suggests the protein is maintaining its overall shape and compactness.
Hydrogen Bonds The number of hydrogen bonds formed between the ligand and the protein, and within the protein itself.A consistent and high number of intermolecular hydrogen bonds contributes significantly to the stability of the complex. researchgate.net
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent.A decrease in SASA upon ligand binding often indicates the burial of hydrophobic residues and the formation of a more compact, stable complex.

Analysis of Hydrogen Bond Formation and Protein-Ligand Interactions

The binding of this compound within the active site of an enzyme like β-galactosidase is directed by a network of specific interactions. The galactopyranoside moiety is recognized through a series of conserved hydrogen bonds, while the 4-methylphenyl group engages in hydrophobic interactions.

Based on structural and computational studies of β-galactosidase with various substrates, the galactose unit of this compound is expected to form a network of hydrogen bonds with key residues in the active site. The hydroxyl groups at the C2, C3, C4, and C6 positions of the galactose ring are crucial for this recognition and binding. nih.gov

Table 2: Predicted Interacting Residues in the Active Site of E. coli β-Galactosidase with this compound

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen Bonding Galactose -OH groupsGlu537, Met502, Tyr503, Asn102, His540
Hydrophobic/van der Waals 4-Methylphenyl groupTrp568, Trp999, Phe601
Catalytic Interaction Glycosidic OxygenGlu537 (Proton Donor), Glu461 (Nucleophile)

Note: The listed residues are based on known structures of β-galactosidase in complex with other aryl-galactosides and lactose. The precise interactions with the 4-methylphenyl group would be confirmed by specific docking and MD studies.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzymatic Reaction Mechanisms

To understand the chemical steps of the enzymatic hydrolysis of this compound, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. nih.govnih.gov These approaches are necessary because classical molecular mechanics (MM) cannot describe the bond-breaking and bond-forming events of a chemical reaction, while a full quantum mechanical (QM) treatment of the entire enzyme-solvent system is computationally prohibitive.

In a QM/MM simulation, the region of the system where the reaction occurs—comprising the substrate (this compound) and the key catalytic residues of the enzyme (e.g., the nucleophile and the general acid/base)—is treated with a high-level QM method. The rest of the protein and the surrounding solvent are treated with a more computationally efficient MM force field. nih.govnih.gov

This methodology allows for the detailed study of the reaction pathway, including the identification of transition states and the calculation of activation energy barriers. For β-galactosidase, the hydrolysis is a two-step process. QM/MM studies on similar substrates show that the first step involves the glycosylation of the enzyme, where a nucleophilic glutamate (B1630785) residue attacks the anomeric carbon, and another glutamate residue protonates the glycosidic oxygen, leading to the departure of the aglycon (4-methylphenol). nih.govnih.gov The transition state for this step is characterized by an oxocarbenium ion-like character, with the galactose ring adopting a distorted conformation (e.g., a half-chair). nih.govnih.gov The second step is the deglycosylation, where a water molecule, activated by the now basic glutamate, hydrolyzes the covalent glycosyl-enzyme intermediate, regenerating the free enzyme.

QM/MM calculations provide critical insights into how the enzyme environment stabilizes the charged transition state, thereby lowering the activation energy and accelerating the reaction by many orders of magnitude compared to the uncatalyzed reaction in solution. nih.gov The electrostatic field of the protein, including contributions from nearby ions like Mg²⁺, plays a crucial role in this stabilization. nih.gov

Applications in Advanced Biochemical and Cell Biological Research

Probes for Enzyme Activity and Gene Expression Studies

Derivatives of 4-Methylphenyl beta-D-galactopyranoside are instrumental in detecting and quantifying the activity of β-galactosidase. This enzyme is not only significant in its own right but is also a cornerstone of molecular biology as a reporter enzyme.

The E. coli gene lacZ, which encodes the enzyme β-galactosidase, is one of the most widely used reporter genes in molecular biology. Its expression can be readily detected by providing a substrate that yields a colored or fluorescent product upon hydrolysis. The activity of the enzyme, and therefore the intensity of the resulting signal, serves as a quantitative measure of gene expression.

Several substrates are used for this purpose. A classic example is o-nitrophenyl-β-D-galactopyranoside (ONPG), which is hydrolyzed to produce the yellow-colored o-nitrophenol. nih.govwikipedia.org This allows for a simple spectrophotometric assay to measure enzyme activity. wikipedia.org Another well-known substrate is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which upon hydrolysis releases an indolyl molecule that dimerizes to form an intensely blue, insoluble precipitate, making it ideal for visually screening bacterial colonies or staining tissues. nih.gov

In this context, derivatives of this compound can also be employed. For instance, 4-Methoxyphenyl-β-Galactopyranoside (4-MPGal) has been used in assays where the liberated 4-methoxyphenol (B1676288) (4-MP) acts as an electrochemical reporter for monitoring β-galactosidase gene expression. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique for detecting and quantifying proteins, such as antigens or antibodies. While horseradish peroxidase (HRP) and alkaline phosphatase (AP) are the most common enzyme conjugates used in ELISA, β-galactosidase offers a viable alternative with certain advantages. thermofisher.comnih.gov In a β-galactosidase-based ELISA, the enzyme is conjugated to a detection antibody. After the antibody binds to its target, a substrate is added. The enzyme hydrolyzes the substrate, producing a measurable signal that is proportional to the amount of target antigen. nih.gov

Substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and chlorophenol-red-β-D-galactopyranoside (CPRG) are frequently used in this application. researchgate.netnih.govnih.gov The key advantage of using β-galactosidase with a substrate like CPRG is the low background signal, as endogenous enzyme activity that could hydrolyze the substrate is typically absent in mammalian cells. nih.gov This results in a high signal-to-noise ratio, enhancing the sensitivity of the assay.

For highly sensitive detection of β-galactosidase activity, fluorogenic substrates are preferred. A prominent example is 4-methylumbelliferyl-β-D-galactopyranoside (MUG) . medchemexpress.comcaymanchem.com This compound itself is not fluorescent. However, when it is hydrolyzed by β-galactosidase, it releases the galactose moiety and the highly fluorescent product, 4-methylumbelliferone (4-MU) . caymanchem.comsigmaaldrich.com The resulting blue fluorescence can be measured with high sensitivity using a fluorometer. medchemexpress.com This "turn-on" fluorescence mechanism provides a very low background signal, enabling the detection of minute amounts of enzyme activity. sigmaaldrich.com

The fluorescence of the 4-MU product is pH-dependent, with excitation maxima ranging from 330 nm to 385 nm and an emission maximum around 445-454 nm. caymanchem.com This principle is also applied in assays for other enzymes, such as in the diagnosis of Morquio disease type A, which uses 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate to detect galactose-6-sulphate sulphatase activity. nih.govmedchemexpress.com

Property4-Methylumbelliferyl-β-D-galactopyranoside (MUG)4-Methylumbelliferone (4-MU)
Fluorescence Non-fluorescentHighly fluorescent
Role Enzyme SubstrateFluorescent Product
Excitation Max (pH 7.4) N/A~370 nm caymanchem.com
Emission Max N/A~445-454 nm caymanchem.com
Appearance Colorless solutionBlue fluorescence

This table summarizes the properties of the fluorogenic substrate MUG and its product 4-MU.

Fluorogenic substrates for β-galactosidase are essential tools in flow cytometry and fluorescence microscopy, allowing for the identification, sorting, and imaging of cells that express the lacZ gene. Substrates like fluorescein-di-β-D-galactopyranoside (FDG) can enter viable cells and, upon hydrolysis by intracellular β-galactosidase, release fluorescein, which is trapped within the cell, rendering it fluorescent. nih.gov

More advanced methods, such as the Catalyzed Reporter Penetration (CARP) method, use β-galactosidase conjugated to antibodies to achieve significant signal amplification for detecting cell surface antigens in flow cytometry. elsevierpure.com This approach circumvents issues related to endogenous enzyme activity, providing a robust and sensitive detection system. elsevierpure.com

Furthermore, novel substrates have been designed for enhanced performance. For example, MUGF, a fluoromethyl-containing derivative of MUG, upon enzymatic cleavage, generates a reactive quinone methide intermediate. acs.org This intermediate covalently binds to intracellular proteins, leading to the accumulation of the fluorescent signal within the cell. This technique, named quinone methide-based catalyzed labeling for signal amplification (CLAMP), significantly boosts the fluorescence intensity for sensitive imaging and flow cytometric analysis of living cells. acs.org

Role in Glycoconjugate and Oligosaccharide Synthesis

Glycoconjugates—biomolecules composed of carbohydrates linked to proteins or lipids—are vital for numerous biological processes. nih.gov The chemical synthesis of complex oligosaccharides and glycoconjugates is crucial for studying their structure-function relationships and for developing new therapeutics. nih.gov

In the complex field of carbohydrate synthesis, the formation of a glycosidic bond—the link between sugar units—is the most critical step. This reaction requires a glycosyl donor , which is a sugar molecule modified with a "leaving group" at its anomeric (C1) position. A derivative of this compound, specifically 4-Methylphenyl 1-thio-β-D-galactopyranoside , serves as an excellent glycosyl donor. taylorfrancis.com

The 4-methylphenylthio group acts as a stable protecting group that can be "activated" under specific chemical conditions to become a good leaving group. This activation allows the galactosyl donor to react with a hydroxyl group on a glycosyl acceptor molecule, forming a new, precisely defined glycosidic bond. This strategy is a cornerstone of modern oligosaccharide synthesis. taylorfrancis.comnih.gov Thioglycosides are widely used because they are stable during various chemical transformations required to build up complex carbohydrate structures and can be activated chemoselectively. glyco-world.com This allows for the controlled, step-by-step assembly of intricate oligosaccharides, such as those found in human milk or on cell surfaces. taylorfrancis.comnih.gov

Glycosyl Donor ExampleLeaving GroupApplication
4-Methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside taylorfrancis.com4-methylphenylthioSynthesis of various oligosaccharides taylorfrancis.com
Methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-β-D-galactopyranoside nih.govmethylthioSynthesis of trisaccharides and a tetrasaccharide nih.gov

This table provides examples of thioglycoside donors used in the synthesis of complex carbohydrates.

Facilitation of Glycan Biology Exploration

Glycan biology investigates the structure, synthesis, and function of carbohydrates (glycans) in biological systems. A fundamental technique in this field is the use of synthetic substrates to detect and characterize the activity of glycosidases—enzymes that cleave glycosidic bonds. Aryl-β-galactosides, such as this compound, are classic examples of such tools. biosynth.com

When this compound is introduced to a system containing β-galactosidase, the enzyme recognizes the galactose moiety and cleaves the bond linking it to the methylphenyl group. nih.gov While this specific compound does not produce a color change like its well-known counterpart, p-Nitrophenyl-β-D-galactopyranoside (pNPG), its utility lies in its distinct physicochemical properties. sigmaaldrich.commegazyme.com The methyl group on the aromatic ring provides different steric and electronic characteristics compared to the nitro group in pNPG or the halogens in X-gal (5-bromo-4-chloro-3-indolyl-β-d-galactopyranoside). nih.gov This allows researchers to use it in comparative kinetic studies to probe the active site of β-galactosidases, helping to elucidate how an enzyme's substrate specificity is influenced by the non-sugar (aglycone) portion of the ligand. These synthetic substrates are foundational to the broader exploration of enzyme mechanisms and the development of enzyme assays. biosynth.com

Development of Chemical Tools for Studying Glycan-Binding Proteins

The development of precise chemical tools is critical for dissecting the roles of specific glycan-binding proteins in cellular processes. This compound and its derivatives serve as scaffolds in the creation of such tools, particularly for studying galectins.

Galectins are a family of proteins defined by their ability to bind to β-galactoside-containing glycans. mdpi.com They are crucial mediators of cellular communication, inflammation, and cancer progression. mdpi.commdpi.com Understanding how specific galectins recognize their ligands is a major focus of research. The 4-methylphenyl moiety of this compound can be incorporated into more complex structures to probe the carbohydrate recognition domain (CRD) of different galectins.

Research has shown that modifications to the aglycone portion of a galactoside can dramatically influence binding affinity and selectivity. For instance, studies on derivatives of 3-deoxy-3-N-aryl-β-d-galactopyranoside, which are structurally related to this compound, have provided detailed insights into galectin-9 binding. The binding affinities of these derivatives were evaluated against a panel of galectins, revealing distinct preferences. A 3,4-dimethylphenyl derivative, a close analogue of the 4-methylphenyl compound, demonstrated a notable affinity for the C-terminal domain of galectin-9 (Gal-9C). nih.gov The presence and position of methyl groups on the phenyl ring were found to be critical for this interaction, with the 3,4-dimethylphenyl derivative showing a significantly higher affinity for Gal-9C compared to its affinity for the N-terminal domain (Gal-9N). nih.gov In contrast, a 4-methoxyphenyl (B3050149) derivative showed virtually no selectivity between the two domains. nih.gov

These findings highlight how subtle changes to the aromatic ring structure, such as the addition of a methyl group, can be used to fine-tune ligand binding, providing researchers with tools to investigate the unique binding pockets of individual galectin domains. nih.gov

Table 1: Binding affinities of N-aryl-β-D-galactopyranoside derivatives for galectin-9 domains. The data illustrates how aryl substitutions influence binding affinity and selectivity. Data sourced from a competitive fluorescence anisotropy assay. nih.gov

A major challenge in galectin research is that natural ligands often bind to multiple galectins with low affinity, making it difficult to study the function of a single galectin family member. nih.gov The development of selective inhibitors is therefore essential. The this compound structure serves as a valuable starting point, or scaffold, for designing such inhibitors. mdpi.comrsc.org

The strategy involves using the galactoside core to ensure recognition by the galectin family, while modifying other positions on the molecule to achieve selectivity. nih.gov As demonstrated in the binding studies with galectin-9, the addition of specific aryl groups can confer selectivity for one galectin domain over another. nih.gov For example, the 3,4-dimethylphenyl derivative is approximately 8.5-fold more selective for Gal-9C over Gal-9N, whereas the 4-methoxyphenyl derivative is unselective. nih.gov This principle of modifying the aryl group is a key strategy in rational drug design. nih.gov By synthesizing a library of compounds with different substitutions on the phenyl ring of an aryl-galactoside scaffold, researchers can systematically probe the structural features that govern selective binding. This approach allows for the creation of highly specific chemical probes that can be used to inhibit a single type of galectin, enabling precise investigation of its biological role without affecting other members of the family. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Methylphenyl β-D-galactopyranoside with high purity?

  • Methodological Answer : Synthesis typically involves glycosylation reactions using protected galactose donors. For example, benzyl or acetyl groups are often employed to protect hydroxyl groups during glycosidic bond formation. The final deprotection step ensures high purity . Characterization via 13C^{13}\text{C} NMR (e.g., identification of β-anomeric configuration and methylphenyl substitution patterns) and mass spectrometry is critical for validation .

Q. How can researchers optimize β-galactosidase activity assays using 4-Methylphenyl β-D-galactopyranoside?

  • Methodological Answer : Standard protocols involve preparing a substrate working solution (e.g., 1 mM in assay buffer), incubating with enzyme at 37°C, and monitoring product release via spectrophotometry or fluorometry. Kinetic parameters (KmK_m, VmaxV_{max}) should be determined using Lineweaver-Burk plots or nonlinear regression analysis. Ensure pH and temperature consistency, as deviations can alter enzyme activity .

Q. What structural characterization techniques are essential for validating 4-Methylphenyl β-D-galactopyranoside derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm glycosidic linkage (β-configuration) and substituent positions. For example, the methylphenyl group’s aromatic protons appear as distinct signals in 1H^{1}\text{H} NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the para-methyl group in 4-Methylphenyl β-D-galactopyranoside influence β-galactosidase binding compared to other aryl glycosides (e.g., 4-Nitrophenyl derivatives)?

  • Methodological Answer : Comparative kinetic studies using substrates like 4-Nitrophenyl β-D-galactopyranoside (chromogenic) and 4-Methylphenyl derivatives can reveal substituent effects. The methyl group’s electron-donating nature may reduce enzyme-substrate affinity (KmK_m) compared to electron-withdrawing nitro groups. Molecular docking or mutagenesis studies can further elucidate binding interactions .

Q. How can contradictory kinetic data (e.g., inconsistent KmK_m values) from 4-Methylphenyl β-D-galactopyranoside assays be resolved?

  • Methodological Answer :

  • Buffer Conditions : Test variations in ionic strength or pH, as these affect enzyme conformation.
  • Enzyme Source : Compare results across purified enzymes (e.g., microbial vs. mammalian β-galactosidases) to rule out isoform-specific biases.
  • Substrate Purity : Verify via HPLC or TLC to ensure no degradation products interfere .

Q. What advanced applications does 4-Methylphenyl β-D-galactopyranoside have in studying cellular senescence?

  • Methodological Answer : In senescence assays, β-galactosidase activity at pH 6.0 is a biomarker. Protocols include:

  • Live-Cell Imaging : Use fluorescent derivatives (e.g., Xite™ Green) for real-time monitoring.
  • Multiplexing : Combine with apoptosis markers (e.g., Annexin V) or mitochondrial dyes to correlate senescence with other pathways .

Q. How can researchers compare fluorogenic (e.g., 4-Methylumbelliferyl) and chromogenic (e.g., 4-Methylphenyl) β-D-galactopyranosides for sensitivity and practicality?

  • Methodological Answer :

  • Fluorogenic Substrates : Offer higher sensitivity (detection limits ~nM) but require fluorescence plate readers. Ideal for low-activity enzymes or single-cell analyses.
  • Chromogenic Substrates : Simpler quantification via absorbance but less sensitive (µM range). Use 4-Methylphenyl derivatives for high-throughput screens where cost and equipment access are limiting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.